molecular formula C26H29NO6 B11157811 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B11157811
M. Wt: 451.5 g/mol
InChI Key: XQBAXLFHLITCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE is a complex organic compound belonging to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a substituted phenol with ethyl acetoacetate, followed by cyclization to form the chromen core. Subsequent functionalization steps introduce the methyl, propyl, and benzyloxycarbonylamino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes or exhibit antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(8-methyl-2-oxo-4-propylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C26H29NO6/c1-4-9-19-15-23(28)33-24-17(3)22(14-13-20(19)24)32-25(29)21(10-5-2)27-26(30)31-16-18-11-7-6-8-12-18/h6-8,11-15,21H,4-5,9-10,16H2,1-3H3,(H,27,30)

InChI Key

XQBAXLFHLITCDN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CCC)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.